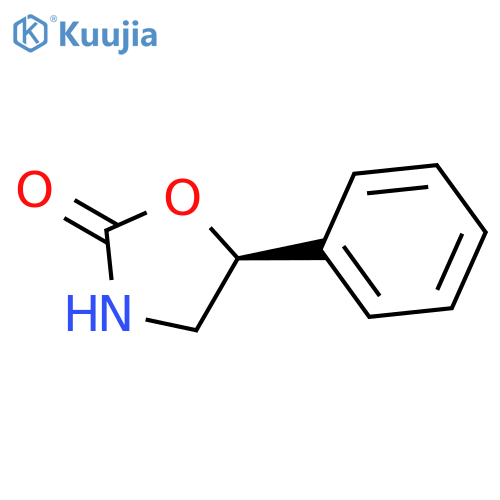Cas no 186343-35-1 ((5S)-5-phenyl-1,3-oxazolidin-2-one)
(5S)-5-フェニル-1,3-オキサゾリジン-2-オンは、キラルオキサゾリジノン骨格を有する光学活性化合物です。不斉合成において重要なキラル補助剤や配向子として機能し、立体選択的反応の制御に優れた性能を発揮します。特に5位のフェニル基が立体障害を生じさせるため、高い立体特異性が要求される反応系での利用価値が高いです。結晶性が良好で取り扱いやすく、有機溶媒に対する溶解性も適度なため、反応条件の最適化が容易という特長があります。医薬品中間体や機能性材料の合成において、光学純度の維持が重要なプロセスでの利用が期待されます。

186343-35-1 structure
商品名:(5S)-5-phenyl-1,3-oxazolidin-2-one
(5S)-5-phenyl-1,3-oxazolidin-2-one 化学的及び物理的性質
名前と識別子
-
- (5S)-5-phenyl-1,3-oxazolidin-2-one
- EN300-7902863
- SCHEMBL8809819
- 186343-35-1
- 867-602-0
-
- インチ: InChI=1S/C9H9NO2/c11-9-10-6-8(12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)/t8-/m1/s1
- InChIKey: ARILQDNHZGKJBK-MRVPVSSYSA-N
- ほほえんだ: C1C(OC(=O)N1)C2=CC=CC=C2
計算された属性
- せいみつぶんしりょう: 163.063328530g/mol
- どういたいしつりょう: 163.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 175
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 38.3Ų
(5S)-5-phenyl-1,3-oxazolidin-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7902863-0.1g |
(5S)-5-phenyl-1,3-oxazolidin-2-one |
186343-35-1 | 95.0% | 0.1g |
$257.0 | 2025-03-21 | |
| Enamine | EN300-7902863-5.0g |
(5S)-5-phenyl-1,3-oxazolidin-2-one |
186343-35-1 | 95.0% | 5.0g |
$2152.0 | 2025-03-21 | |
| Enamine | EN300-7902863-2.5g |
(5S)-5-phenyl-1,3-oxazolidin-2-one |
186343-35-1 | 95.0% | 2.5g |
$1454.0 | 2025-03-21 | |
| Enamine | EN300-7902863-0.05g |
(5S)-5-phenyl-1,3-oxazolidin-2-one |
186343-35-1 | 95.0% | 0.05g |
$174.0 | 2025-03-21 | |
| Enamine | EN300-7902863-10.0g |
(5S)-5-phenyl-1,3-oxazolidin-2-one |
186343-35-1 | 95.0% | 10.0g |
$3191.0 | 2025-03-21 | |
| Enamine | EN300-7902863-1.0g |
(5S)-5-phenyl-1,3-oxazolidin-2-one |
186343-35-1 | 95.0% | 1.0g |
$743.0 | 2025-03-21 | |
| Enamine | EN300-7902863-0.5g |
(5S)-5-phenyl-1,3-oxazolidin-2-one |
186343-35-1 | 95.0% | 0.5g |
$579.0 | 2025-03-21 | |
| 1PlusChem | 1P0285H0-50mg |
(5S)-5-phenyl-1,3-oxazolidin-2-one |
186343-35-1 | 95% | 50mg |
$269.00 | 2024-06-17 | |
| Enamine | EN300-7902863-0.25g |
(5S)-5-phenyl-1,3-oxazolidin-2-one |
186343-35-1 | 95.0% | 0.25g |
$367.0 | 2025-03-21 | |
| 1PlusChem | 1P0285H0-100mg |
(5S)-5-phenyl-1,3-oxazolidin-2-one |
186343-35-1 | 95% | 100mg |
$369.00 | 2024-06-17 |
(5S)-5-phenyl-1,3-oxazolidin-2-one 関連文献
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
186343-35-1 ((5S)-5-phenyl-1,3-oxazolidin-2-one) 関連製品
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
- 624-75-9(Iodoacetonitrile)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
